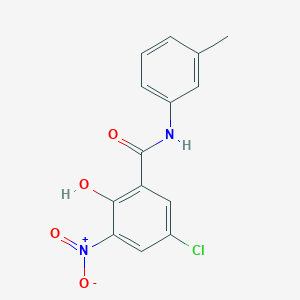
4-(4-methylphenyl)-2-(methylthio)-6-(4-morpholinyl)-5-pyrimidinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methylphenyl)-2-(methylthio)-6-(4-morpholinyl)-5-pyrimidinecarbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 4-(4-methylphenyl)-2-(methylthio)-6-(4-morpholinyl)-5-pyrimidinecarbonitrile is not fully understood. However, it has been suggested that this compound may act by inhibiting specific enzymes or signaling pathways in cells. For example, in cancer cells, it has been shown to inhibit the activity of a protein called AKT, which is involved in cell survival and growth. In addition, it has been suggested that this compound may induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
In addition to its potential therapeutic effects, 4-(4-methylphenyl)-2-(methylthio)-6-(4-morpholinyl)-5-pyrimidinecarbonitrile has been studied for its biochemical and physiological effects. It has been shown to have low toxicity in animal models, indicating its potential safety for use in humans. In addition, it has been shown to have good bioavailability, meaning that it can be easily absorbed and distributed in the body. This compound has also been found to have a long half-life, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(4-methylphenyl)-2-(methylthio)-6-(4-morpholinyl)-5-pyrimidinecarbonitrile in lab experiments is its potential therapeutic effects. This compound has shown promising results in various studies, making it a potential candidate for further research and development. In addition, its low toxicity and good bioavailability make it a suitable compound for use in animal models and potentially in human clinical trials.
However, there are also limitations to using this compound in lab experiments. One limitation is the lack of understanding of its mechanism of action. Without a clear understanding of how this compound works, it may be difficult to optimize its potential therapeutic effects. In addition, there may be potential side effects or interactions with other drugs that have not yet been identified.
Orientations Futures
There are several future directions for research on 4-(4-methylphenyl)-2-(methylthio)-6-(4-morpholinyl)-5-pyrimidinecarbonitrile. One direction is to further investigate its mechanism of action. Understanding how this compound works may lead to the development of more effective therapies for cancer, inflammation, and other diseases. Another direction is to study its potential use in combination with other drugs. For example, combining this compound with chemotherapy drugs may enhance their effectiveness and reduce side effects. Finally, future research may focus on the development of new derivatives of this compound with improved therapeutic properties.
Méthodes De Synthèse
The synthesis of 4-(4-methylphenyl)-2-(methylthio)-6-(4-morpholinyl)-5-pyrimidinecarbonitrile can be achieved through several methods. One of the most common methods is the reaction of 4-(4-methylphenyl)-2-(methylthio)-3,4-dihydropyrimidine-5(1H)-one with morpholine and cyanogen bromide. This reaction leads to the formation of the desired compound. Other methods include the reaction of 4-(4-methylphenyl)-2-(methylthio)pyrimidine-5-carbaldehyde with morpholine and thiourea.
Applications De Recherche Scientifique
4-(4-methylphenyl)-2-(methylthio)-6-(4-morpholinyl)-5-pyrimidinecarbonitrile has shown potential therapeutic effects in various studies. It has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties. In cancer research, this compound has been found to inhibit the growth of various cancer cells, including breast, colon, and lung cancer cells. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. In anti-inflammatory research, this compound has been found to reduce inflammation in animal models of arthritis and colitis. It has also shown anti-microbial activity against various bacteria and fungi.
Propriétés
IUPAC Name |
4-(4-methylphenyl)-2-methylsulfanyl-6-morpholin-4-ylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-12-3-5-13(6-4-12)15-14(11-18)16(20-17(19-15)23-2)21-7-9-22-10-8-21/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRVLKSQISVJHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)N3CCOCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



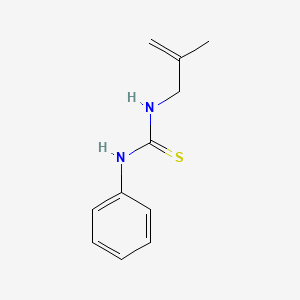
![N-[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B5870785.png)

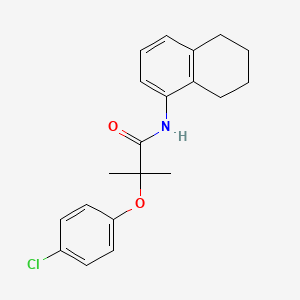
![5-{[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5870806.png)
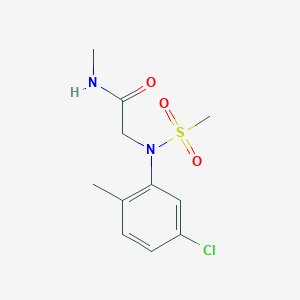
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-isopropylacetamide](/img/structure/B5870833.png)
![N'-[(4-fluorobenzoyl)oxy]-2-methylbenzenecarboximidamide](/img/structure/B5870840.png)
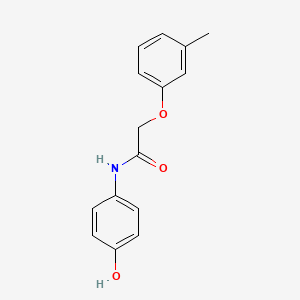
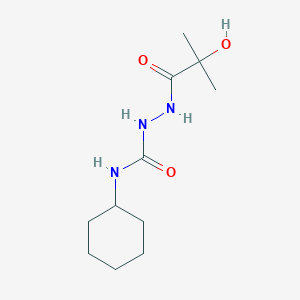
![2-phenyl-1-oxaspiro[4.5]decan-4-one oxime](/img/structure/B5870861.png)
